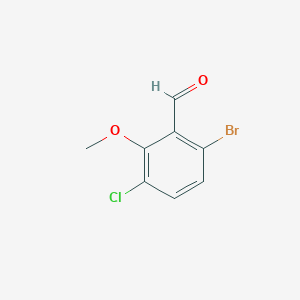
2,6-Dibromo-4-(trifluoromethoxy)acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-(trifluoromethoxy)acetanilide (DBTA) is a powerful and versatile organic molecule with a wide range of applications in both scientific research and industrial production. DBTA has a unique chemical structure that makes it highly reactive and useful in various chemical reactions. It is a brominated anilide that is used as a reagent in a variety of organic synthesis reactions, and it has been studied as a potential drug candidate for various medical applications.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-(trifluoromethoxy)acetanilide is used in a wide range of scientific research applications. It is used as a reagent in organic synthesis reactions, such as the synthesis of various heterocyclic compounds and pharmaceuticals. It is also used in the synthesis of fluorescent dyes and other fluorescent molecules. In addition, it is used as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, this compound has been studied as a potential drug candidate for various medical applications, such as the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide is not fully understood, but it is believed to be related to its ability to bind to certain receptors in the body. It has been shown to bind to the estrogen receptor and to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action is still unclear.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2, and to bind to certain receptors in the body. In addition, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to induce apoptosis in certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Dibromo-4-(trifluoromethoxy)acetanilide has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is highly reactive, making it suitable for a variety of organic synthesis reactions. Another advantage is that it is relatively inexpensive and easy to obtain. However, this compound is also highly toxic and should be handled with care. In addition, it can be difficult to optimize the reaction conditions in order to achieve the desired yields.
Direcciones Futuras
There are a number of potential future directions for the use of 2,6-Dibromo-4-(trifluoromethoxy)acetanilide in scientific research. One direction is to further explore its potential as a drug candidate for the treatment of various diseases, such as cancer. Another direction is to investigate its use as a catalyst in various organic reactions, such as the synthesis of polymers and other materials. Finally, further research could be done to explore the mechanism of action of this compound and to identify other potential applications for this molecule.
Métodos De Síntesis
2,6-Dibromo-4-(trifluoromethoxy)acetanilide can be synthesized by a two-step reaction of bromination and trifluoromethylation. The bromination step involves the reaction of 2,6-dichloro-4-nitroaniline (DCNA) with sodium bromide and sulfuric acid to form 2,6-dibromo-4-nitroaniline (DBNA). The trifluoromethylation step involves the reaction of DBNA with trifluoromethanesulfonic anhydride (TFMSA) to form this compound. Both steps require careful optimization of the reaction conditions in order to achieve the desired yields.
Propiedades
IUPAC Name |
N-[2,6-dibromo-4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2F3NO2/c1-4(16)15-8-6(10)2-5(3-7(8)11)17-9(12,13)14/h2-3H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAMSUZNBPFBGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Br)OC(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromo-2-ethyl-N,8-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6357139.png)




